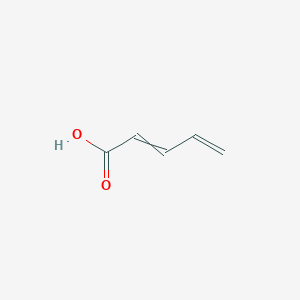

penta-2,4-dienoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through the hydrogenation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. The process involves the reduction of the corresponding nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, Tranexamic acid is produced through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure hydrogenation and efficient catalysts are key factors in the industrial production of Tranexamic acid .

Análisis De Reacciones Químicas

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various derivatives.

Reduction: The compound itself is produced through a reduction process.

Substitution: Tranexamic acid can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Tranexamic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Tranexamic acid is used in studies related to blood clotting and fibrinolysis.

Mecanismo De Acción

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the formation of plasmin, Tranexamic acid effectively reduces fibrinolysis and stabilizes blood clots .

Comparación Con Compuestos Similares

Similar Compounds

Aminocaproic acid: Another antifibrinolytic agent that acts by inhibiting plasminogen activators.

Acetazolamide: Although not an antifibrinolytic, it shares some pharmacological properties with Tranexamic acid.

Uniqueness

Tranexamic acid is unique in its potency and specificity for inhibiting plasminogen activation. It is approximately 10 times more potent than aminocaproic acid, making it a preferred choice in clinical settings for managing bleeding disorders .

Actividad Biológica

Penta-2,4-dienoic acid, also known as pyrenophoric acid, is a phytotoxic sesquiterpenoid produced by the fungus Pyrenophora semeniperda. This compound has garnered attention due to its potential herbicidal activities and its structural similarities to important plant growth regulators. This article explores the biological activity of this compound, focusing on its phytotoxicity, mechanisms of action, and implications for agricultural practices.

Chemical Structure and Properties

This compound features a conjugated diene system that contributes to its biological activity. Its structure allows for interactions with various biological targets, particularly in plants. The compound's molecular formula is C₅H₆O₂, and it is characterized by the following structural formula:

Research has demonstrated that this compound exhibits significant phytotoxic effects. In bioassays comparing its effects on seedling growth, it was found to reduce coleoptile length significantly. Specifically, treatments with this compound at concentrations of M resulted in a reduction of coleoptile elongation by approximately 50% compared to control groups .

Comparative Phytotoxicity

The following table summarizes the effects of this compound compared to other known phytotoxic compounds:

| Compound | Concentration (M) | Effect on Coleoptile Length (%) |

|---|---|---|

| This compound | 50% reduction | |

| Cytochalasin B | 34% reduction | |

| Abscisic Acid (ABA) | Complete suppression |

Case Studies and Research Findings

- Isolation and Characterization : this compound was isolated from solid culture extracts of Pyrenophora semeniperda. Its phytotoxic properties were confirmed through various bioassays that indicated its ability to inhibit seedling growth without affecting germination rates significantly .

- Mechanism of Action : The compound's action appears to differ from that of abscisic acid. While ABA is known to induce dormancy and slow germination, this compound does not seem to impose dormancy but rather affects seedling growth post-germination . This suggests a unique role in plant-pathogen interactions.

- Potential Applications : Given its herbicidal properties, this compound could be developed as a natural herbicide. Its effectiveness against certain weed species makes it a candidate for integrated pest management strategies in agriculture .

Propiedades

IUPAC Name |

penta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVLIIVFBKBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870728 | |

| Record name | 2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-99-3 | |

| Record name | 2,4-Pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.